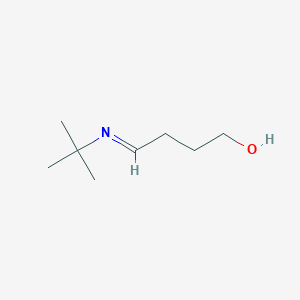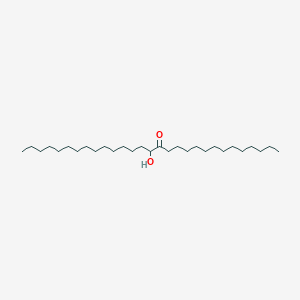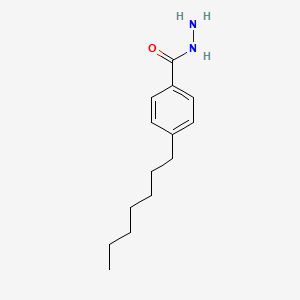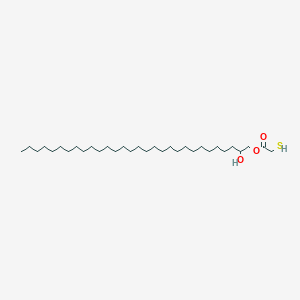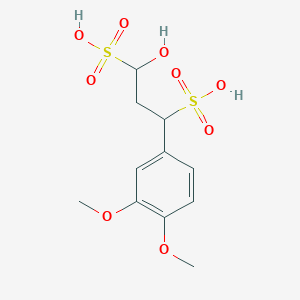
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid is an organic compound characterized by the presence of a dimethoxyphenyl group, a hydroxypropane chain, and two sulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropane chain, followed by sulfonation to introduce the sulfonic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Generating reactive species: Producing reactive oxygen species (ROS) that can induce oxidative stress and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: A related compound with similar structural features but lacking the sulfonic acid groups.
3,4-Dimethoxyphenylacetic acid: Another similar compound with a different carbon chain length and functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid is unique due to the presence of both hydroxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications and distinguishes it from other related compounds.
Eigenschaften
CAS-Nummer |
65401-76-5 |
|---|---|
Molekularformel |
C11H16O9S2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-hydroxypropane-1,3-disulfonic acid |
InChI |
InChI=1S/C11H16O9S2/c1-19-8-4-3-7(5-9(8)20-2)10(21(13,14)15)6-11(12)22(16,17)18/h3-5,10-12H,6H2,1-2H3,(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
XSXFCVFLLIMMMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CC(O)S(=O)(=O)O)S(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


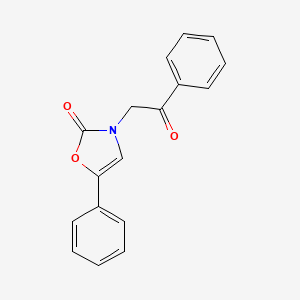
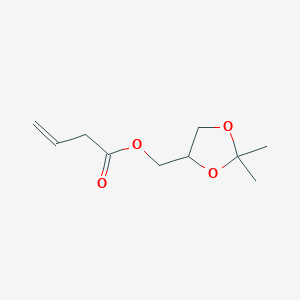
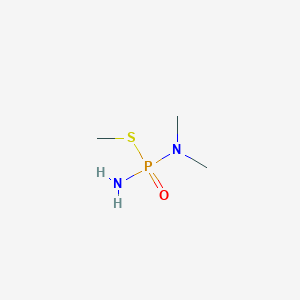
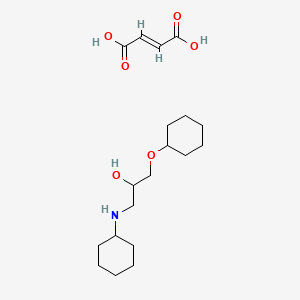
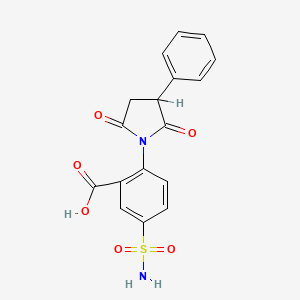
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
